molecular formula C10H18O2 B3184410 2,6-Heptanedione, 4-(1-methylethyl)- CAS No. 112632-68-5

2,6-Heptanedione, 4-(1-methylethyl)-

Cat. No.: B3184410
CAS No.: 112632-68-5
M. Wt: 170.25 g/mol
InChI Key: OFSVLTUNUVMGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Heptanedione, 4-(1-methylethyl)-” is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is also known as “2,6-Heptanedione” and has a ChemSpider ID of 90831 .


Molecular Structure Analysis

The molecular structure of “2,6-Heptanedione, 4-(1-methylethyl)-” can be analyzed using its molecular formula C10H18O2. The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “2,6-Heptanedione, 4-(1-methylethyl)-” could include intramolecular aldol reactions. In these reactions, the enolate donor and the electrophilic acceptor are contained in the same molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2,6-Heptanedione, 4-(1-methylethyl)-” include a molecular weight of 170.25 g/mol, a density of 0.9399, a melting point of 33.5°C, and a boiling point of 167.6°C (rough estimate). Its refractive index is 1.4277 .

Mechanism of Action

The mechanism of action of “2,6-Heptanedione, 4-(1-methylethyl)-” involves intramolecular aldol reactions. The small distance between the donor and acceptor leads to faster reaction rates for intramolecular condensations, making intermolecular condensations less favorable .

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Heptanedione, indicates that it is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

CAS No.

112632-68-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-propan-2-ylheptane-2,6-dione

InChI

InChI=1S/C10H18O2/c1-7(2)10(5-8(3)11)6-9(4)12/h7,10H,5-6H2,1-4H3

InChI Key

OFSVLTUNUVMGTQ-UHFFFAOYSA-N

SMILES

CC(C)C(CC(=O)C)CC(=O)C

Canonical SMILES

CC(C)C(CC(=O)C)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.